5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine
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Overview
Description
5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry and biochemistry. This compound is a pyrimidine derivative that possesses a unique structure, making it an interesting subject for research.
Mechanism of Action
The mechanism of action of 5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in tumor growth and proliferation. It may also interact with receptors in the brain, leading to its potential use as a therapeutic agent for neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to its potential use as an antitumor agent. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine in lab experiments include its unique structure, potential therapeutic applications, and its ability to inhibit tumor growth. However, its limitations include its complex synthesis process and the need for expertise in organic chemistry.
Future Directions
There are several future directions for research on 5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine. These include:
1. Investigating its potential use as a treatment for other neurological disorders such as Huntington's disease and multiple sclerosis.
2. Developing more efficient and cost-effective synthesis methods for this compound.
3. Exploring its potential as a drug candidate for other types of cancers.
4. Investigating its potential use in combination with other drugs to enhance its therapeutic effects.
5. Studying its mechanism of action in more detail to gain a better understanding of how it works in the body.
Synthesis Methods
The synthesis of 5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-chloropyrimidine with sodium hydride in the presence of a solvent such as dimethylformamide. The resulting compound is then reacted with (S)-3-methylpiperidine in the presence of a catalyst to yield the final product.
Scientific Research Applications
The scientific research application of 5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine is vast and includes its potential use as a drug candidate. This compound has been shown to possess antitumor activity and has been investigated as a potential treatment for various types of cancers. Additionally, it has shown promise as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c1-8-3-2-4-14(7-8)10-12-5-9(11)6-13-10/h5-6,8H,2-4,7H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTMUJYAFUKGRC-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCN(C1)C2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.